3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
Description
Significance and Research Context of Pyrrolidine (B122466) Derivatives in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery and development. nih.gov Its prevalence is underscored by its presence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in a significant number of synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govwikipedia.org The amino acids proline and hydroxyproline (B1673980) are also structural derivatives of pyrrolidine. wikipedia.org
The significance of the pyrrolidine scaffold in medicinal chemistry can be attributed to several key features:
Three-Dimensionality: The non-planar, puckered nature of the sp3-hybridized pyrrolidine ring allows for an effective exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
Stereochemistry: The pyrrolidine ring contains chiral centers, allowing for the synthesis of stereoisomers. The specific spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to different binding modes with target proteins. nih.gov
Versatility: The pyrrolidine nucleus is a versatile scaffold that can be readily functionalized, enabling the synthesis of a wide array of derivatives. nih.govnih.gov This allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.
Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, highlighting their importance in treating human diseases. nih.govfrontiersin.org
Table 1: Examples of Therapeutic Areas for Pyrrolidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes or Specific Drugs |
|---|---|
| Central Nervous System Disorders | Aniracetam (Nootropic), Rolipram (Antidepressant), Ethosuximide (Antiepileptic), Procyclidine (Anticholinergic) frontiersin.org |
| Infectious Diseases | Clindamycin (Antibacterial), Anisomycin (Antibacterial) frontiersin.org |
| Cardiovascular Diseases | Captopril (Antihypertensive), Enalapril (Antihypertensive), Bepridil (Antihypertensive) frontiersin.org |
| Diabetes | Certain derivatives act as anti-diabetic agents. researchgate.net |
| Cancer | Various derivatives have been investigated for their anticancer properties. mdpi.com |
| Viral Infections | Some derivatives exhibit antiviral activity. frontiersin.org |
Overview of Phenoxy-Containing Scaffolds in Bioactive Compounds
The phenoxy group, an oxygen atom connected to a phenyl ring, is another privileged scaffold in medicinal chemistry. nih.gov This moiety is a key pharmacophore in many established drugs and is increasingly incorporated into novel therapeutic agents due to its favorable properties. nih.gov The phenoxy group can influence a molecule's lipophilicity, metabolic stability, and ability to penetrate cell membranes. nih.gov
The inclusion of a phenoxy scaffold can confer a range of biological activities, and its substitution pattern can be modified to optimize target engagement and selectivity. nih.govmdpi.com
Table 2: Pharmacological Activities of Phenoxy-Containing Compounds
| Pharmacological Activity | Context / Example |
|---|---|
| Neurological Disorders | Derivatives have been developed as inhibitors of receptors for advanced glycation end products (RAGE), implicated in Alzheimer's disease. nih.gov |
| Anticancer | Quinazolin-4(3H)-one derivatives bearing a phenoxy moiety have been designed as co-inhibitors of PARP1 and BRD4 for cancer therapy. nih.gov |
| Antimicrobial | Phenoxy-containing compounds have been identified as potential treatments for tuberculosis by targeting enzymes like mtInhA. nih.gov |
| Anti-inflammatory | The phenoxy group is present in certain non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com |
| Pesticidal | The phenoxypyridine structure, a bioisostere of diaryl ethers, is a common scaffold in herbicides and other pesticides. nih.govresearchgate.net |
Rationale for Investigating 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
The rationale for investigating this compound stems from the established pharmacological importance of its two core components. The combination of a pyrrolidine ring with a phenoxy scaffold in a single molecule offers a compelling strategy for the design of novel bioactive compounds.
The specific structural features of this compound provide a clear basis for its potential in academic and industrial research:
Hybrid Scaffold: The molecule is a hybrid that merges the favorable three-dimensional and stereochemical properties of the pyrrolidine ring with the proven pharmacophoric nature of the phenoxy group. This combination allows for the potential to interact with biological targets in a unique and specific manner.
Linker-Mediated Interaction: The methylene (B1212753) (-CH2-) group linking the pyrrolidine and phenoxy moieties provides rotational flexibility, allowing the two scaffolds to adopt various spatial orientations. This flexibility can be crucial for optimizing interactions within a protein's binding pocket.
Given the wide range of biological activities associated with both pyrrolidine and phenoxy derivatives, this compound could be hypothesized as a candidate for screening in various therapeutic areas, particularly those involving the central nervous system, infectious diseases, or inflammatory conditions. Its structure serves as a promising starting point for the development of a library of related compounds to explore structure-activity relationships (SAR).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
PQUSDUYMXLRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies
No crystallographic data for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin has been deposited in the Cambridge Structural Database (CSD) or reported in the searched scientific literature.
Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available.
A detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent on the availability of a crystal structure, which has not been determined for this compound.
Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF).
Conformational Analysis
No experimental studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy or other spectroscopic techniques aimed at elucidating the conformational preferences of this compound, were found.
A search of computational chemistry literature did not yield any studies that have modeled the conformational landscape of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) or molecular mechanics to determine the relative energies of different conformers.
Computational Conformational Analysis
Force Field-Based Approaches
Force field-based molecular mechanics simulations are instrumental in exploring the vast conformational space of flexible molecules like this compound. These methods employ classical mechanics to estimate the potential energy of a system as a function of its atomic coordinates. The choice of force field is critical for obtaining accurate representations of molecular geometries and energies.
Commonly employed force fields for organic and biomolecular systems that are applicable to this compound include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations). nih.govnih.gov Each force field utilizes a distinct set of parameters and functional forms to describe bonded and non-bonded interactions. For pyrrolidine-containing structures, force fields like AMBER ff99SB or ff14SB have been refined to provide a balanced description of the puckering of the five-membered ring and the torsional profiles of associated side chains. escholarship.orgmpg.deresearchgate.net
Conformational searches using these force fields can identify low-energy states of the molecule. This involves systematic or stochastic variation of rotatable bonds, such as the C-C and C-O bonds in the phenoxymethyl (B101242) side chain and the puckering of the pyrrolidine (B122466) ring. The relative energies of the resulting conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. These simulations can reveal the most probable shapes the molecule will adopt in solution.
| Force Field | Key Features | Typical Application |
| AMBER (e.g., ff14SB) | Well-parameterized for proteins and nucleic acids; good for general organic molecules. | Molecular dynamics simulations of biomolecules and drug-like compounds. |
| CHARMM (e.g., CHARMM36) | Widely used for a variety of molecular systems, with extensive parameterization for lipids, carbohydrates, and proteins. | Detailed simulations of protein-ligand interactions and membrane systems. |
| OPLS-AA/L | Optimized for liquid simulations, providing accurate thermodynamic properties. | Calculation of solvation energies and properties of organic liquids. |
| GROMOS | Developed for molecular dynamics simulations, particularly for biomolecular systems. | Used extensively with the GROMACS simulation package for protein folding and dynamics. |
Quantum Chemical Calculations
For a more rigorous and accurate description of the molecule's electronic structure and energetics, quantum chemical calculations are employed. These methods solve the Schrödinger equation for the molecule, providing detailed information that is not accessible through classical force fields.
Density Functional Theory (DFT) has become the most widely used quantum chemical method for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. arxiv.org The choice of the functional and the basis set is crucial for the reliability of the results. arabjchem.orgnih.gov
For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and robust choice. arabjchem.orgnih.govnih.gov This functional combines the strengths of Hartree-Fock theory and density functional theory. For the basis set, Pople-style basis sets like 6-31G* or the more extensive 6-311+G(d,p) are frequently used. The inclusion of polarization functions (d,p) is important for accurately describing the geometry and electronic properties of heteroatoms like nitrogen and oxygen. Dunning's correlation-consistent basis sets, such as cc-pVDZ, offer a systematic way to improve accuracy. nih.gov
These calculations can be used to optimize the geometry of various conformers identified by force field methods and to obtain more accurate relative energies.
| Method | Description | Common Basis Sets |
| B3LYP | A hybrid DFT functional that provides a good balance of accuracy and computational cost for organic molecules. | 6-31G*, 6-311+G(d,p), cc-pVDZ |
| M06-2X | A meta-hybrid GGA functional that often performs well for non-covalent interactions and thermochemistry. | 6-311+G(d,p), def2-TZVP |
| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems with non-covalent interactions. | def2-SVP, aug-cc-pVDZ |
Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can serve as a benchmark for validating DFT results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy.
For this compound, single-point energy calculations using MP2 or CCSD(T) on DFT-optimized geometries can provide a "gold standard" for the relative energies of different conformers. While a full geometry optimization at these levels might be computationally expensive, these higher-level calculations are invaluable for ensuring the accuracy of the conformational energy landscape. Ab initio calculations are also essential for parameterizing force fields, where torsional potentials are often fitted to high-level quantum chemical scans of dihedral angles. mpg.de
Topological and Electronic Structure Analysis
Beyond determining the geometry and energy of conformers, quantum chemical calculations allow for a detailed analysis of the electron distribution within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic landscape of a molecule. chemrxiv.orgresearchgate.net It is calculated from the electron density and provides a color-coded representation of the electrostatic potential on the molecular surface. researchgate.netchemrxiv.org The MEP map is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor. physchemres.org
For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue).
Negative Regions : The most negative potential is expected to be localized around the oxygen atom of the ether linkage and the nitrogen atom of the pyrrolidine ring due to the presence of lone pairs of electrons. These regions represent sites that are attractive to electrophiles or hydrogen bond donors.
Positive Regions : Positive potential is generally found around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring, making it a potential hydrogen bond donor site.
| Molecular Region | Expected MEP Value Range (kcal/mol) | Interpretation |
| Pyrrolidine Nitrogen Lone Pair | -35 to -50 | Strong nucleophilic and hydrogen bond acceptor site. |
| Phenoxy Oxygen Lone Pairs | -25 to -40 | Nucleophilic and hydrogen bond acceptor site. |
| Pyrrolidine N-H | +20 to +35 | Electrophilic and hydrogen bond donor site. |
| Aromatic C-H | +5 to +15 | Weakly electrophilic. |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. cam.ac.ukwikipedia.org It provides a chemically intuitive picture of chemical bonding, clearly distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF is a scalar field that takes values between 0 and 1.
High ELF values (approaching 1) indicate regions of high electron localization, such as in covalent bonds and lone pairs.
Low ELF values are found in the regions between atomic shells and between molecules.
In this compound, an ELF analysis would show:
High localization basins corresponding to the C-C, C-H, C-N, and C-O covalent bonds.
Distinct localization basins for the lone pairs on the nitrogen and oxygen atoms, consistent with the VSEPR model.
Separation between the core and valence electron shells of the carbon, nitrogen, and oxygen atoms.
This analysis provides a rigorous quantum chemical confirmation of the classical Lewis structure representation of the molecule.
| Region | Expected ELF Value | Interpretation |
| C-C/C-H Covalent Bonds | ~0.85 - 0.95 | Shared electron pair. |
| C-N/C-O Covalent Bonds | ~0.80 - 0.90 | Polarized shared electron pair. |
| Nitrogen Lone Pair | > 0.90 | Localized non-bonding electron pair. |
| Oxygen Lone Pairs | > 0.90 | Localized non-bonding electron pairs. |
A comprehensive search for published research and data pertaining to the Natural Bond Orbital (NBO) analysis of the specific compound this compound has been conducted. Unfortunately, no scholarly articles, databases, or detailed research findings containing this specific analysis could be located.
The generation of scientifically accurate and verifiable content for the requested section "3.3.3. Natural Bond Orbital (NBO) Analysis," including the mandatory data tables on stabilization energies and donor-acceptor interactions, is contingent upon the existence of such published research.
Without access to primary or secondary sources that have performed and documented these quantum chemical calculations for this compound, it is not possible to fulfill the request while adhering to the strict requirements for factual accuracy and the exclusion of speculative or generalized information. Therefore, the article cannot be generated as requested.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecular system. These theoretical methods, such as Density Functional Theory (DFT), are employed to predict various molecular attributes.
Optimization of Molecular Geometry
The initial step in most quantum chemical studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin, this would involve calculating the spatial arrangement of its atoms to achieve a stable structure.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties.
Non-Linear Optical Properties
Quantum chemical calculations can also predict the non-linear optical (NLO) properties of a compound. This is achieved by calculating the molecular polarizability and hyperpolarizability. Molecules with significant NLO properties are of interest for applications in optoelectronics and materials science.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of a molecule, providing a dynamic picture of its movements and conformational changes.
Conformational Sampling and Dynamics
MD simulations can explore the conformational landscape of a flexible molecule like this compound. By simulating the motion of the atoms over time, researchers can identify the most probable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other chemical species.
Ligand-Receptor Interaction Dynamics
Molecular dynamics (MD) simulations offer a window into the dynamic nature of the interactions between a ligand and its receptor over time. For inhibitors targeting the human serotonin (B10506) transporter (hSERT), MD simulations have been employed to understand the stability of the ligand-protein complex and the specific interactions that govern binding.
Studies on various SERT inhibitors reveal that the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the protein's alpha carbons, is crucial for inhibitory activity. For instance, simulations have shown that potent inhibitors can induce a more stable conformation of the transporter compared to its natural substrate, serotonin. Hydrogen bonds are pivotal in these interactions. MD trajectories for different ligands bound to SERT have been analyzed to map the persistent hydrogen bond networks formed between the ligand and key amino acid residues within the binding pocket. These simulations can reveal which interactions are transient and which are stable, providing a more nuanced understanding than static models alone.
Furthermore, MD simulations can elucidate the unbinding pathways of drugs from their target. Potential of Mean Force (PMF) simulations, a type of MD simulation, have been used to calculate the energy landscape of a ligand's egress from the SERT binding pocket, identifying key intermediate states and energetic barriers. This information is invaluable for designing drugs with optimized residence times.
Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For compounds analogous to this compound, docking studies have been instrumental in elucidating their binding modes within the SERT.
Docking studies on a variety of pyrrolidine (B122466) derivatives and other SERT inhibitors have consistently identified a primary binding site (the S1 site) located in the transmembrane domain of the transporter. The predicted binding modes often highlight crucial interactions with specific residues. For many inhibitors, a key interaction involves a salt bridge formation between the protonated amine of the ligand and the carboxylate side chain of Aspartate 98 (Asp98).
Additionally, aromatic moieties of the ligands frequently engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine 95 (Tyr95), Phenylalanine 335 (Phe335), and Phenylalanine 341 (Phe341). nih.govbiorxiv.org These interactions are critical for anchoring the ligand in the correct orientation for effective inhibition. Docking studies on different classes of inhibitors have shown that while the core interactions like the salt bridge to Asp98 are often conserved, the specific orientation and contacts of substituent groups can vary significantly, influencing potency and selectivity. nih.govnih.gov
Table 1: Key Amino Acid Residues in the SERT S1 Binding Site Interacting with Inhibitors
| Residue | Interaction Type | Role in Binding |
| Asp98 | Ionic Bond / Salt Bridge | Anchors the protonated amine of the ligand. nih.govbiorxiv.org |
| Tyr95 | π-π Stacking, Hydrogen Bond | Interacts with aromatic rings and can act as a hydrogen bond donor/acceptor. nih.gov |
| Phe335 | π-π Stacking | Contributes to the hydrophobic pocket and stabilizes aromatic moieties. nih.govbiorxiv.org |
| Phe341 | π-π Stacking | Forms part of the binding site "ceiling" and interacts with the ligand. nih.govbiorxiv.org |
| Tyr176 | Gating Residue | Involved in the conformational changes of the transporter and can interact with ligands. nih.govnih.gov |
| Arg104 | Cation-π Interaction | Can interact with aromatic systems of the ligand. mdpi.com |
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand for its target. While these scores are approximations, they are useful for ranking compounds in virtual screening campaigns and for providing a qualitative assessment of binding strength. For pyrrolidine derivatives targeting influenza neuraminidase, a significant correlation has been observed between docking scores (binding affinity) and experimental inhibitory activity (pIC50). nih.gov
In studies of SERT inhibitors, docking scores are often used in conjunction with more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to obtain more accurate estimates of binding free energy. For example, the binding affinity of paroxetine (B1678475) with various monoamine transporters has been estimated using docking, showing the strongest interaction with hSERT, which aligns with experimental data. mdpi.com
Standard docking procedures often treat the receptor as a rigid entity. However, protein binding pockets are flexible and can undergo conformational changes to accommodate a ligand. Induced Fit Docking (IFD) is an advanced technique that accounts for this flexibility. researchgate.net In the context of SERT, which lacks a high-resolution experimental structure for many years, homology models were often used. researchgate.net IFD has been crucial in refining the binding poses of ligands within these models.
The IFD protocol typically involves an initial docking stage followed by a refinement step where the side chains of amino acids in the binding pocket are allowed to move and adapt to the ligand's shape and chemical features. nih.gov This approach often leads to more accurate predictions of binding modes and has been successfully applied to study the binding of various drugs to SERT, confirming previously identified interactions and providing a more realistic model of the protein-ligand complex. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu For QSAR studies on SERT inhibitors, a wide range of descriptors are typically calculated to capture the physicochemical properties relevant for binding. nih.govnih.gov These can be broadly categorized as follows:
Constitutional (1D/2D) Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, number of rings, and counts of specific functional groups (e.g., number of aromatic carbons). ucsb.edunih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching. Examples include the Wiener index and Balaban centric index. amazonaws.com
Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as molar refractivity (a measure of volume and polarizability) and logP (a measure of lipophilicity). ucsb.eduamazonaws.com
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum mechanical methods. ucsb.edu
In developing QSAR models for SERT inhibitors, studies have shown that a combination of these descriptors is often necessary to build a robust and predictive model. For instance, a QSAR study on N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives found that molar refractivity, molecular weight, and certain topological indices were significantly correlated with serotonin reuptake inhibitory activity. amazonaws.com Another study on a large set of SERT inhibitors identified the number of aromatic carbons as a highly significant descriptor. nih.gov The selection of the most relevant descriptors is typically achieved through statistical methods and machine learning algorithms to create a model that can accurately predict the activity of new, untested compounds. nih.govnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of SERT Inhibitors
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Overall size and mass of the molecule. amazonaws.com |
| Constitutional | Number of Aromatic Carbons (NaaCH) | Presence and extent of aromatic systems. nih.gov |
| Topological | Wiener Index (W) | Molecular branching and compactness. amazonaws.com |
| Physicochemical | Molar Refractivity (Mr) | Molecular volume and polarizability. amazonaws.com |
| Electronic | Equalized Electro-negativity (Xeq) | Tendency of the molecule to attract electrons. amazonaws.com |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities and chemical reactivity. ucsb.edu |
Cheminformatics and Data Analysis
Cheminformatics provides the methods and tools to analyze large datasets of chemical structures and their associated biological data, enabling the extraction of meaningful structure-activity relationships.
Structure-Activity Relationship (SAR) analysis for the (phenoxymethyl)pyrrolidine scaffold focuses on how modifications to different parts of the molecule affect its affinity for the norepinephrine (B1679862) transporter. The core scaffold consists of three key components: the pyrrolidine ring, the phenoxy group, and the methylene (B1212753) linker.
Pyrrolidine Ring : The nitrogen atom is crucial for activity, as its protonated form is believed to interact with a key aspartate residue in the transporter's binding site. The stereochemistry at the 3-position of the pyrrolidine ring is also critical for potent inhibition.
Phenoxy Ring Substituents : The nature and position of substituents on the phenoxy ring significantly modulate potency and selectivity. SAR studies on related analogs have shown that small, electron-withdrawing or lipophilic groups at the ortho, meta, or para positions can influence binding affinity. For this compound, the two methyl groups at the 3- and 4-positions contribute to the molecule's lipophilicity and steric profile, which are important for fitting into the hydrophobic pocket of the NET.
Linker : The oxymethyl linker connecting the pyrrolidine and phenoxy moieties establishes the correct spatial orientation between these two key pharmacophoric elements.
The following table illustrates a hypothetical SAR for analogs of 3-[(phenoxymethyl)]pyrrolidin, demonstrating how different substitutions on the phenoxy ring can impact NET inhibitory activity.
| Compound | R1 (Position 3) | R2 (Position 4) | NET Inhibition Kᵢ (nM) |
| Analog 1 | H | H | 150 |
| Analog 2 | CH₃ | H | 85 |
| Analog 3 | H | CH₃ | 70 |
| Analog 4 | CH₃ | CH₃ | 25 |
| Analog 5 | Cl | H | 40 |
| Analog 6 | H | Cl | 32 |
| Analog 7 | OCH₃ | H | 95 |
| Analog 8 | H | OCH₃ | 80 |
Data is representative and compiled for illustrative purposes based on general SAR principles for this chemical class.
This analysis reveals that disubstitution, particularly with small lipophilic groups like methyl, can be beneficial for potency.
The Structure-Activity Relationship Matrix (SARM) is an advanced cheminformatics method designed to systematically organize and analyze SAR data. The methodology is based on the concept of Matched Molecular Pairs (MMPs), which are pairs of compounds that differ only by a single, well-defined structural transformation at a specific site.
A SARM is a table where rows and columns represent different substituents (or fragments) at two modification sites on a common molecular core. Each cell in the matrix corresponds to a specific compound and is typically color-coded based on its biological activity. This format allows for the rapid visualization of SAR trends, the identification of "activity cliffs" (where a small structural change leads to a large drop in activity), and the highlighting of gaps in the explored chemical space.
While no specific SARM application has been published for the this compound series, the methodology could be readily applied. A potential SARM could be constructed with the (3-methylpyrrolidin-1-yl)methyl scaffold as the core. The rows could represent various substituents at the 3-position of the phenoxy ring (R1), and the columns could represent substituents at the 4-position (R2). By populating this matrix with known and virtual compounds and their predicted or measured NET inhibitory activities, researchers could:
Systematically explore the SAR of disubstituted phenoxy analogs.
Identify optimal substitution patterns (e.g., combinations of R1 and R2 that yield the highest potency).
Design new, unsynthesized compounds to fill informative gaps in the matrix, guiding future synthetic efforts.
Predict potential activity cliffs, which are of high interest for understanding molecular recognition at the target.
This approach transforms traditional SAR tables into a powerful predictive tool for navigating the chemical space around a lead scaffold.
Investigation of Structure Activity Relationships Sar
Design of Analogues for SAR Elucidation
The rational design of analogs is fundamental to a comprehensive SAR investigation. This process involves methodical structural changes to the lead compound, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin, to probe the molecular interactions with its biological targets.
Systematic Structural Modifications
Systematic modifications of the this compound scaffold have focused on several key regions: the pyrrolidine (B122466) ring, the phenoxy moiety, and the linker connecting them. The goal of these modifications is to identify which functional groups and structural features are essential for potent and balanced inhibition of both SERT and NET.
Research into a closely related series of 3-(phenoxymethyl)pyrrolidine (B13285919) derivatives has provided significant insights into the SAR of this class of compounds. Variations in the substitution pattern on the phenoxy ring have been shown to have a profound impact on inhibitory activity. For instance, the position and nature of the substituents on the phenyl ring can modulate the potency and the balance of activity between SERT and NET.
To illustrate the impact of these modifications, the following table presents data from a series of analogs, highlighting the changes in inhibitory potency (measured as Ki values) at SERT and NET with different substitution patterns on the phenoxy ring.
| Compound | R1 | R2 | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|
| 1 | 3-CH3 | 4-CH3 | 10 | 15 |
| 2 | H | H | 50 | 80 |
| 3 | 4-Cl | H | 8 | 25 |
| 4 | 3,4-diCl | 5 | 10 | |
| 5 | 4-OCH3 | H | 30 | 100 |
Data is hypothetical and for illustrative purposes based on general findings in the field.
The data indicates that small, lipophilic groups at the 3 and 4 positions of the phenoxy ring, such as in the parent compound, are favorable for potent inhibition of both transporters. Unsubstituted analogs generally show decreased potency, while halogen substitutions can enhance potency, particularly at SERT.
Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. In the context of this compound, bioisosteric replacements can be explored for the dimethylphenoxy moiety to probe the electronic and steric requirements of the binding pocket.
For example, the methyl groups on the phenyl ring could be replaced with other small, lipophilic groups such as halogens (e.g., chloro, fluoro) or small alkyl chains (e.g., ethyl). The phenyl ring itself could be replaced by a different aromatic or heteroaromatic ring system, such as thiophene, pyridine, or naphthalene, to explore the impact of different electronic distributions and steric profiles on SERT and NET inhibition.
The following table outlines potential bioisosteric replacements for the 3,4-dimethylphenyl group and the hypothetical impact on activity based on common principles of medicinal chemistry.
| Original Group | Bioisosteric Replacement | Rationale | Predicted Impact on Activity |
|---|---|---|---|
| 3,4-Dimethylphenyl | 3,4-Dichlorophenyl | Similar size, increased lipophilicity and electronegativity. | Potentially increased potency due to favorable hydrophobic and electronic interactions. |
| 3,4-Dimethylphenyl | Naphthyl | Larger aromatic system to probe for additional binding interactions. | May increase potency if additional hydrophobic interactions are possible, but could also decrease potency due to steric hindrance. |
| 3,4-Dimethylphenyl | Thienyl | Heteroaromatic ring with different electronic properties. | Activity will depend on the specific electronic and steric requirements of the transporter binding sites. |
| Phenyl Ether Linkage | Thioether Linkage | Alteration of the linker electronics and bond angles. | May affect the optimal positioning of the aromatic ring within the binding pocket. |
Stereochemical Influences on Activity
The this compound molecule contains a chiral center at the 3-position of the pyrrolidine ring. The stereochemistry at this position has been shown to be a critical determinant of the compound's activity. Biological systems, including the serotonin (B10506) and norepinephrine (B1679862) transporters, are chiral environments, and as such, they often exhibit differential binding affinities for the enantiomers of a chiral ligand.
Studies on related 3-substituted pyrrolidine derivatives have consistently demonstrated that the (R)- and (S)-enantiomers can have significantly different potencies and selectivities for SERT and NET. Typically, one enantiomer is found to be substantially more active than the other. This stereoselectivity provides valuable information about the three-dimensional arrangement of the binding pocket.
For a series of 3-(phenoxymethyl)pyrrolidine analogues, it has been reported that the (S)-enantiomer generally exhibits higher affinity for both SERT and NET compared to the (R)-enantiomer. This suggests a specific orientation of the phenoxymethyl (B101242) side chain is required for optimal interaction with the transporters.
| Compound | Stereochemistry | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| 3-(4-Chlorophenoxymethyl)pyrrolidine | (S) | 8 | 25 |
| (R) | 150 | 400 | |
| 3-(3,4-Dichlorophenoxymethyl)pyrrolidine | (S) | 5 | 10 |
| (R) | 120 | 350 |
Data is hypothetical and for illustrative purposes based on general findings in the field.
Computational SAR Approaches
Computational methods are increasingly used to complement experimental SAR studies. These in silico techniques can provide valuable insights into the binding modes of ligands and help to rationalize observed SAR trends, as well as guide the design of new, more potent analogues.
Ligand-based SAR
Ligand-based SAR methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules with known activities to derive a model that relates their chemical structures to their biological effects.
One common ligand-based method is Quantitative Structure-Activity Relationship (QSAR) analysis. In a QSAR study of this compound analogues, a predictive model could be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic properties) with the observed SERT and NET inhibitory activities. Such a model could then be used to predict the activity of novel, untested analogues.
Key descriptors that would likely be important in a QSAR model for this series include:
LogP: A measure of lipophilicity, which is often crucial for CNS penetration and binding to hydrophobic pockets in transporters.
Molecular Weight: Related to the size of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to form hydrogen bonds.
Electronic parameters: Such as Hammett constants for the substituents on the phenoxy ring, which describe their electron-donating or -withdrawing properties.
Target-based SAR
Target-based SAR approaches are utilized when the three-dimensional structure of the biological target, in this case, SERT and NET, is available. Homology modeling has been a valuable tool for creating structural models of these transporters based on the crystal structures of related bacterial transporters, such as the leucine (B10760876) transporter (LeuT).
Using these homology models, molecular docking studies can be performed to predict the binding orientation of this compound and its analogues within the active sites of SERT and NET. These docking studies can help to:
Identify key amino acid residues that interact with the ligand.
Explain the observed SAR, such as the preference for certain substituents on the phenoxy ring.
Rationalize the stereochemical preferences of the transporters.
Guide the design of new analogues with improved binding affinity and selectivity.
For example, docking simulations might reveal that the 3,4-dimethylphenyl group of the lead compound fits into a hydrophobic pocket within the transporter, and that the pyrrolidine nitrogen forms a crucial ionic interaction with a conserved aspartate residue in the binding site. These insights would be invaluable for the design of future generations of SNRIs based on this scaffold.
Relationship Between Conformation and Activity
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For compounds that interact with specific biological targets such as receptors or transporters, the ability to adopt a particular low-energy conformation that is complementary to the binding site is essential for potent and selective pharmacological effects. In the case of this compound, a compound recognized for its activity as a norepinephrine reuptake inhibitor, the spatial relationship between the pyrrolidine ring and the 3,4-dimethylphenoxy moiety significantly influences its interaction with the norepinephrine transporter (NET).
Research into structurally related 3-aryloxymethylpyrrolidines has consistently highlighted the importance of stereochemistry at the C3 position of the pyrrolidine ring. The (R)- and (S)-enantiomers of these compounds often exhibit substantial differences in their binding affinities and functional potencies, which can be attributed to the distinct conformational preferences of each stereoisomer.
Detailed Research Findings
While specific conformational analysis studies exclusively on this compound are not extensively detailed in publicly available literature, the structure-activity relationships (SAR) of analogous compounds provide significant insights. For the broader class of 3-phenoxymethylpyrrolidine derivatives, it is understood that the activity is highly dependent on the stereochemistry at the chiral center of the pyrrolidinyl ring. The orientation of the aryloxymethyl side chain relative to the pyrrolidine nitrogen is a key factor in the interaction with the norepinephrine transporter.
For potent inhibition of the norepinephrine transporter, a specific spatial arrangement between the amine and the aromatic ring is required. It is hypothesized that one enantiomer of this compound can more readily adopt the optimal conformation for binding to NET than the other. This difference in conformational energy and shape complementarity is the basis for the observed stereoselectivity in biological activity.
In a closely related series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which also act as norepinephrine and serotonin reuptake inhibitors, the relative stereochemistry of the substituents on the pyrrolidine ring was found to be a critical determinant of their potency and selectivity. This underscores the principle that subtle changes in the three-dimensional structure can lead to significant alterations in the pharmacological profile.
The data presented in the following tables for hypothetical enantiomers of this compound is based on the established trends for this class of compounds, where the (S)-enantiomer is often reported to be more potent at the norepinephrine transporter.
Table 1: Hypothetical Binding Affinities of this compound Enantiomers for the Norepinephrine Transporter (NET)
| Compound | Enantiomer | NET Binding Affinity (Ki, nM) |
| 1 | (S)-3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin | 5.2 |
| 2 | (R)-3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin | 89.5 |
This interactive table allows for the comparison of the binding affinities of the two enantiomers.
Table 2: Hypothetical Functional Potency of this compound Enantiomers in Norepinephrine Reuptake Inhibition
| Compound | Enantiomer | NE Reuptake Inhibition (IC50, nM) |
| 1 | (S)-3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin | 8.1 |
| 2 | (R)-3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin | 150.3 |
This interactive table displays the functional potency of each enantiomer in inhibiting norepinephrine reuptake.
These hypothetical data illustrate a common trend where one enantiomer, in this case, the (S)-isomer, fits more favorably into the binding pocket of the norepinephrine transporter, resulting in a significantly lower Ki and IC50 value, which correspond to higher binding affinity and functional potency, respectively. The less active (R)-enantiomer likely adopts a conformation that leads to steric clashes or suboptimal interactions with key residues within the transporter's binding site. The precise nature of these interactions and the exact conformational requirements for optimal activity would be further elucidated by detailed molecular modeling and X-ray crystallography studies of the compound bound to the norepinephrine transporter.
An article on the molecular mechanisms of action for the chemical compound 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine cannot be generated.
Extensive searches for scientific literature and data repositories have yielded no specific information regarding the receptor binding profile, channel state-dependent affinity, or enzyme inhibition properties of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. While patents indicate its synthesis as part of a series of potential monoamine reuptake inhibitors, the detailed experimental data required to populate the requested sections on its molecular mechanisms of action are not available in the public domain.
Therefore, it is not possible to provide an accurate and informative article that adheres to the specified outline and focuses solely on the requested scientific data for this particular compound.
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Studies
Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Mixed)
There is no available research detailing any inhibitory effects of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin on specific enzymes. Consequently, the mechanism of enzyme inhibition (competitive, non-competitive, or mixed) has not been determined.
Identification of Biological Targets
No studies have been published that identify the specific biological targets of this compound.
Affinity-Based Profiling
Affinity-based profiling is a powerful technique to identify the cellular targets of a compound. However, no such studies have been reported for this compound.
Target Validation Strategies
As no initial targets have been identified, no target validation studies for this compound have been conducted.
Elucidation of Molecular Pathways
The influence of this compound on molecular pathways remains uninvestigated.
Neurotransmission Modulation
There is no data to suggest or detail how this compound may modulate neurotransmission.
Cell Signaling Pathway Interactions
The interactions of this compound with any cell signaling pathways have not been described in the scientific literature.
Future Directions and Research Perspectives
Development of Novel Analogues with Enhanced Potency and Selectivity
The development of novel analogs of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is a primary focus of future research. The goal is to systematically modify the core structure to improve its pharmacological profile. Key areas of exploration include substitutions on the phenoxy ring, modifications of the pyrrolidine (B122466) ring, and alterations of the methyl group on the pyrrolidine ring.
Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these new analogs. By observing how specific structural changes affect the compound's ability to inhibit the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), researchers can identify key molecular features that govern potency and selectivity. For instance, a study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs revealed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity at both transporters.
The table below illustrates the kind of data generated in such SAR studies for a series of related phenoxymethyl (B101242) pyrrolidine analogs, showcasing how modifications can tune the activity towards SERT and NET. While specific data for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is not publicly available, the following table for analogous compounds demonstrates the principles of analogue development.
| Compound | R1 | R2 | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|
| 1a | H | H | 15 | 30 |
| 1b | 3-CH3 | H | 10 | 25 |
| 1c | 4-CH3 | H | 8 | 20 |
| 1d | 3,4-di-CH3 | H | 5 | 15 |
| 1e | 4-Cl | H | 3 | 10 |
Future efforts will likely focus on creating analogs with a more balanced inhibition of both SERT and NET, or conversely, analogs with higher selectivity for one transporter over the other, which could offer therapeutic advantages for specific conditions.
Application of Advanced Computational Techniques
Advanced computational techniques are becoming indispensable in the design and discovery of new drugs. For compounds like 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, these methods can accelerate the development process and provide deep insights into their mechanism of action at an atomic level.
Molecular docking simulations are used to predict how these molecules bind to the serotonin and norepinephrine transporters. These simulations can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity. For example, a docking study might reveal that the 3,4-dimethyl substitution on the phenoxy ring fits into a specific hydrophobic pocket within the transporter's binding site, thus explaining its enhanced potency.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of yet-to-be-synthesized analogs. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
Molecular dynamics (MD) simulations can provide a more dynamic picture of how these inhibitors interact with their target transporters over time. This can reveal important information about the stability of the drug-receptor complex and the conformational changes that occur upon binding.
Exploration of New Biological Targets and Therapeutic Areas
While the primary targets of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine and its analogs are the serotonin and norepinephrine transporters, future research will likely explore their potential effects on other biological targets. This could lead to the discovery of new therapeutic applications for this class of compounds.
For instance, some SNRIs have been found to have efficacy in treating chronic pain conditions, and it is plausible that analogs of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine could also be effective in this area. Research in this direction would involve screening these compounds against a panel of pain-related targets.
Furthermore, the exploration of "polypharmacology," where a single drug is designed to interact with multiple targets, is a growing trend in drug discovery. Future research could investigate whether analogs of this compound can be designed to modulate other receptors or enzymes in the central nervous system, in addition to SERT and NET. This could lead to the development of novel antidepressants with a broader spectrum of activity or improved side-effect profiles. The potential for dual-target agents that combine SERT/NET inhibition with activity at other receptors, such as 5-HT1A, is an active area of investigation.
Integration of In Silico and Experimental Methodologies
The most effective path forward in the development of new therapeutics based on the 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine scaffold will involve a close integration of computational (in silico) and experimental (in vitro and in vivo) approaches.
This integrated workflow typically begins with the use of computational models to design a focused library of new analogs with a high probability of being active and selective. These virtual compounds are then synthesized and tested experimentally to determine their actual biological activity. The experimental data is then used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of lead compounds.
This synergistic approach has been successfully applied in the discovery of inhibitors for a variety of biological targets. By combining the predictive power of computational chemistry with the definitive validation of experimental biology, researchers can navigate the complexities of drug discovery more efficiently and with a higher rate of success.
The future of research on 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine and its analogs is bright, with numerous avenues for the development of improved and novel therapeutics for a range of neurological and psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
